Tributylphenyltin

Vue d'ensemble

Description

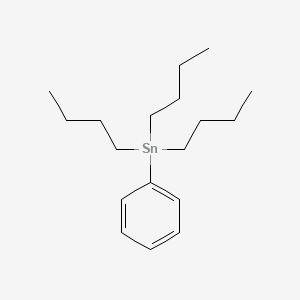

Tributylphenyltin is a widely used biomedical compound . It offers a glimmer of hope in the fight against many forms of cancer and inflammatory diseases . Its molecular formula is C18H32Sn and its molecular weight is 367.16 .

Molecular Structure Analysis

The molecular structure of Tributylphenyltin is represented by the linear formula C6H5Sn[(CH2)3CH3]3 . The average mass is 367.157 Da and the monoisotopic mass is 368.152588 Da .Physical And Chemical Properties Analysis

Tributylphenyltin is a liquid at room temperature . It has a refractive index of 1.516 . The boiling point is 125-128 °C/0.14 mmHg . The density is 1.125 g/mL at 25 °C .Applications De Recherche Scientifique

Endocrine Disruption and Toxicity

Tributylphenyltin (TBT) and its analog, triphenyltin (TPT), are primarily recognized for their endocrine-disrupting properties. In a comprehensive review, He, Li, and Li (2020) discussed the morphological and physiological changes in the animal endocrine system induced by TPT, highlighting its similarities to TBT in affecting a wide range of animal species. This review emphasized TPT's ability to directly damage endocrine glands, interfere with neurohormone regulation, and alter hormone synthesis and bioavailability, particularly in the retinoid X receptor and peroxisome proliferator-activated receptor gamma (RXR-PPARγ) pathways (He, Li, & Li, 2020).

Reproductive Impacts

Giusti et al. (2013) investigated the reproductive impacts of TBT and TPT in the hermaphroditic freshwater gastropod Lymnaea stagnalis. The study demonstrated that both TBT and TPT significantly hampered survival and reproductive outputs, with TBT showing more severe effects than TPT. This study provided insights into the relative toxicity of these compounds under controlled laboratory conditions (Giusti et al., 2013).

Potential in Lithium Battery Technology

Kyu T. Lee, Jung, and Oh (2003) explored the use of tributylphenyltin (TBPT)-encapsulated carbon for anode material in lithium secondary batteries. Their research presented a method for creating nanosized Sn-encapsulated spherical hollow carbon, offering potential improvements in cycle performance for lithium batteries (Lee, Jung, & Oh, 2003).

Environmental and Human Health Risk Assessment

Sekizawa, Suter II, and Birnbaum (2003) conducted an integrated human and ecological risk assessment of TBT and TPT compounds. They outlined the environmental persistence, bioaccumulation, and toxicity of these compounds, suggesting the need for a more efficient and complete assessment that recognizes common pathways of transport, fate, exposure, and modes of action (Sekizawa, Suter II, & Birnbaum, 2003).

Inhibition of Osteoclast Differentiation

Yonezawa et al. (2007) studied the effects of organotin compounds, including TBT and TPT, on osteoclast differentiation. They found that these compounds inhibit osteoclastogenesis via a retinoic acid receptor-dependent signaling pathway, highlighting a novel impact of organotin compounds on bone resorption (Yonezawa et al., 2007).

Safety And Hazards

Tributylphenyltin is considered hazardous. It is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation . It may damage fertility and the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name |

tributyl(phenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUVAXDZVWPKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242077 | |

| Record name | Stannane, tributylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tributylphenyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tributylphenyltin | |

CAS RN |

960-16-7 | |

| Record name | Stannane, tributylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tributylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-n-butylphenyltin;Tributylphenyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)